molecular formula C15H14BrFN2O2 B5465086 1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea

1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea

Cat. No.: B5465086
M. Wt: 353.19 g/mol
InChI Key: XNUPBGQMWJUFMC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea is a synthetic organic compound characterized by the presence of bromine, fluorine, and urea functional groups

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O2/c16-11-5-7-12(8-6-11)19-15(20)18-9-10-21-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPBGQMWJUFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)NC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea typically involves the reaction of 4-bromoaniline with 2-(2-fluorophenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized products such as nitro or hydroxyl derivatives.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone
  • 1-(4-Bromophenyl)pyrrolidin-2-one

Uniqueness

1-(4-Bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea is unique due to the combination of bromine, fluorine, and urea functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of the urea moiety, in particular, allows for specific interactions with biological targets, which may not be observed with other similar compounds.

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